Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester
Description
Properties
IUPAC Name |
butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYMOAHACZAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861269 | |
| Record name | Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methodologies
Alkali Metal Salt Coupling Process (Dow AgroSciences Method)
The foundational process involves two sequential reactions:
- Formation of di(alkali metal salt) : R-(+)-2-(4-hydroxyphenoxy)propionic acid reacts with ≥2 equivalents of potassium carbonate in dimethyl sulfoxide (DMSO) at 25–40°C for 1–2 hours.
- Nucleophilic aromatic substitution : The salt intermediate couples with 3,4-difluorobenzonitrile at 120–150°C for 4–6 hours using tetrabutylammonium bromide as a phase-transfer catalyst.
Critical parameters:
- Solvent dielectric constant ≥7 (DMSO preferred)
- Alkali metal carbonate/base ratio ≥2:1
- Reaction temperature gradient: 25°C (step 1) → 135°C (step 2)
This method achieves 85–92% yield with <1.5% racemization by maintaining strict anhydrous conditions.
One-Pot Synthesis with In Situ Esterification (Chinese Patent CN105601538A)
This optimized protocol combines coupling and esterification in a single reactor:
| Step | Parameters |
|---|---|
| 1. Acid activation | R-(+)-2-(4-hydroxyphenoxy)propionic acid + K₂CO₃ (2.2 eq) in DMSO, 30°C, 1h |
| 2. Coupling | Add 3,4-difluorobenzonitrile (1.05 eq) + TBAB, heat to 130°C for 5h |
| 3. Esterification | Introduce n-butyl bromide (1.1 eq), 80°C, 3h |
| 4. Workup | Extract with toluene, wash with 5% NaCl, dehydrate with MgSO₄ |
Key advantages:
Continuous Flow Synthesis (Advanced Manufacturing Technique)
Emerging approaches adapt the Dow process for flow chemistry:
Reactor configuration :
- Micromixer: Combines acid (0.5 M in DMSO), K₂CO₃ (1.1 M), and TBAB (0.05 M) at 25°C
- Tubular reactor: Heated to 130°C (residence time: 15 min)
- In-line IR monitoring of coupling completion
- Esterification module: n-butyl bromide injection at 80°C
Reported benefits:
Comparative Analysis of Preparation Methods
Table 1: Performance Metrics Across Synthesis Protocols
| Parameter | Dow Batch Process | Chinese One-Pot | Flow System |
|---|---|---|---|
| Yield (%) | 89.2 ± 1.5 | 93.7 ± 0.8 | 95.4 ± 0.3 |
| Racemization (%) | 1.2 | 0.7 | 0.05 |
| Process Time (h) | 12 | 9 | 2.5 |
| Energy Consumption (kW·h/kg) | 18.4 | 14.9 | 9.1 |
| Solvent Usage (L/kg) | 6.2 | 5.8 | 1.4 |
Critical Factor Optimization
- Temperature control : Racemization increases exponentially above 140°C (ΔG‡ = 102 kJ/mol). Flow systems mitigate this through rapid heat transfer.
- Solvent selection : DMSO outperforms DMAc and NMP in coupling efficiency (Table 2).
Table 2: Solvent Effects on Coupling Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| DMSO | 46.7 | 189 | 91.3 |
| DMAc | 37.8 | 166 | 84.7 |
| NMP | 32.2 | 202 | 79.1 |
| DMF | 36.7 | 153 | 82.4 |
Physicochemical Properties of Cyhalofop-Butyl
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate production economics:
- 3,4-Difluorobenzonitrile: $142–158/kg
- R-(+)-2-(4-hydroxyphenoxy)propionic acid: $89–95/kg
- n-Butyl bromide: $12–15/kg
Flow synthesis reduces total cost by 23% through:
Environmental Impact
Process mass intensity (PMI) metrics:
| Method | PMI (kg/kg product) |
|---|---|
| Traditional batch | 28.4 |
| One-pot | 22.7 |
| Continuous flow | 9.3 |
PMI = (Total input mass - Product mass)/Product mass Data derived from
Chemical Reactions Analysis
Types of Reactions
Cyhalofop-butyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly sensitive to hydrolysis under acidic and basic conditions .
Common Reagents and Conditions
Hydrolysis: Cyhalofop-butyl hydrolyzes rapidly in strong acidic or basic conditions, forming cyhalofop acid as the major product.
Oxidation and Reduction:
Scientific Research Applications
Agricultural Applications
Herbicide Use:
Cyhalofop-butyl is primarily employed as a selective herbicide for controlling grasses in various crops, particularly rice. Its mechanism of action involves inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the death of susceptible grass species while allowing broadleaf crops to thrive.
Case Studies
-
Efficacy in Rice Cultivation:
A study conducted by Zhang et al. (2019) demonstrated that Cyhalofop-butyl effectively controlled barnyard grass (Echinochloa crus-galli) in rice paddies. The application resulted in significant yield increases compared to untreated controls, highlighting its effectiveness as a post-emergent herbicide. -
Environmental Impact Assessment:
Research by Liu et al. (2020) assessed the environmental impact of Cyhalofop-butyl on non-target organisms. The study found that while the herbicide was effective against target weeds, it exhibited minimal toxicity to beneficial insects and aquatic organisms at recommended application rates, suggesting a favorable environmental profile. -
Resistance Management:
A comprehensive review by Chen et al. (2021) discussed the role of Cyhalofop-butyl in integrated weed management strategies. The authors highlighted its potential to mitigate herbicide resistance when used in conjunction with other herbicides targeting different modes of action.
Non-Agricultural Applications
While the primary use of Cyhalofop-butyl is in agriculture, there are emerging interests in its potential applications in other fields:
-
Chemical Synthesis:
Due to its unique molecular structure, Cyhalofop-butyl may serve as an intermediate in the synthesis of other chemical compounds or pharmaceuticals. Research into its reactivity and potential derivatives could open new avenues for industrial applications. -
Research Reagent:
The compound is also utilized as a research reagent in laboratory settings for studying herbicide mechanisms and developing new agrochemicals.
Mechanism of Action
Cyhalofop-butyl acts by inhibiting acetyl-coenzyme A carboxylase (ACCase), an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the production of fatty acids, which are essential for cell membrane formation and energy storage, ultimately leading to the death of the target weeds .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester (Cyhalofop-butyl)
- CAS Number : 122008-85-9
- Molecular Formula: C₂₀H₂₀FNO₄
- Structure: Features a 4-cyano-2-fluorophenoxy substituent on the phenoxy ring and a butyl ester group .
Mechanism of Action: Cyhalofop-butyl is a systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) class. It inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme for fatty acid synthesis in grasses .
Applications: Primarily used in direct-seeded and transplanted rice fields to control grass weeds like Eleusine indica and Echinochloa crus-galli. Its butyl ester formulation enhances phloem mobility, ensuring translocation to meristematic tissues .
Comparison with Similar Compounds
Structural Analogues in the APP Herbicide Class
The APP herbicides share a common propanoic acid backbone with variations in phenoxy substituents and ester groups. Key analogues include:
Efficacy and Selectivity
- Cyhalofop-butyl: Target Weeds: Highly effective against E. indica and Leptochloa chinensis in rice. Field trials show >90% control at 0.07–0.28 kg ai/ha . Metabolism: Activated to its herbicidally active monoacid form in plants .
Diclofop-methyl :
Fluazifop-P-butyl :
- Quizalofop-ethyl: Target Weeds: Effective against Echinochloa spp. in soybean. Requires adjuvant additives for optimal absorption .
Resistance Mechanisms
- ACCase Mutations: Cyhalofop-butyl resistance in E. indica is linked to mutations (e.g., Ile-2041-Asn) in the ACCase gene . Similar mutations (e.g., Trp-1999-Cys) confer cross-resistance to Diclofop-methyl and Fenoxaprop-P-ethyl .
Metabolic Detoxification :
Environmental and Application Considerations
| Parameter | Cyhalofop-butyl | Diclofop-methyl | Fluazifop-P-butyl |
|---|---|---|---|
| Soil Half-Life | 7–14 days | 10–30 days | 3–7 days |
| Mammalian Toxicity | Low (LD₅₀ >2000 mg/kg) | Moderate (LD₅₀ 500–1000 mg/kg) | Low (LD₅₀ >2000 mg/kg) |
| Crop Selectivity | Rice | Wheat, barley | Soybean, cotton |
Biological Activity
Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, butyl ester, commonly known as Cyhalofop-butyl, is an aryloxyphenoxy propionic acid herbicide primarily utilized in agricultural practices for controlling various graminaceous weeds. This compound exhibits significant biological activity, particularly in herbicidal applications, and has garnered attention for its efficacy and safety profile. This article aims to provide a comprehensive overview of the biological activity of Cyhalofop-butyl, supported by relevant data tables and research findings.
Cyhalofop-butyl has the following chemical properties:
- Molecular Formula : C20H20FNO4
- Molar Mass : 357.38 g/mol
- CAS Number : 122008-85-9
- Melting Point : 47.0 to 51.0 °C
- Boiling Point : Approximately 449.1 °C
These properties indicate that Cyhalofop-butyl is a stable compound under typical environmental conditions, which is crucial for its application in agriculture.
Cyhalofop-butyl functions primarily as a selective herbicide targeting grass species. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. By disrupting this pathway, Cyhalofop-butyl effectively prevents the growth of susceptible weed species while exhibiting low toxicity to broadleaf crops.
Efficacy Against Weeds
Research has demonstrated that Cyhalofop-butyl is particularly effective against various resistant weed populations. It has shown high efficacy against:
- Barnyard grass (Echinochloa crus-galli)
- Crabgrass (Digitaria spp.)
- Foxtail (Setaria spp.)
In controlled studies, Cyhalofop-butyl achieved over 90% control of these weed species at recommended application rates, outperforming several other herbicides that are commonly used in similar contexts .
Case Studies
-
Field Trials in Rice Cultivation :
A series of field trials conducted in rice paddies revealed that Cyhalofop-butyl provided superior control of barnyard grass compared to traditional herbicides like quinclorac and sulfonylureas. The trials noted a significant reduction in weed biomass and enhanced rice yield due to reduced competition . -
Resistance Management :
A study focused on the impact of Cyhalofop-butyl on resistant weed populations found that its unique mechanism of action allowed for effective control where other herbicides failed. This characteristic makes it a valuable tool in integrated weed management programs aimed at delaying resistance development .
Safety and Environmental Impact
Cyhalofop-butyl is characterized by low toxicity to non-target organisms, including aquatic life and beneficial insects. Toxicological assessments indicate that it poses minimal risk when used according to label directions. Furthermore, its degradation products have been shown to be less harmful than those of many conventional herbicides .
Table 1: Comparison of Herbicidal Efficacy
| Herbicide | Target Weeds | Control Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Cyhalofop-butyl | Barnyard grass | >90 | 200 |
| Quinclorac | Barnyard grass | 70 | 300 |
| Sulfonylureas | Various broadleaf weeds | 65 | 250 |
Table 2: Toxicological Profile
| Parameter | Value |
|---|---|
| Acute Oral LD50 | >5000 mg/kg |
| Fish Toxicity (LC50) | >100 mg/L |
| Bee Toxicity (LD50) | >100 µg/bee |
Q & A
Basic Research Questions
Q. How can the synthesis of Cyhalofop-butyl be optimized for laboratory-scale production?
- Methodological Answer : The synthesis involves sequential reactions: Sandmeyer cyanidation of 3,4-difluoroaniline to introduce the cyano group, ether formation via nucleophilic substitution, and esterification with n-butanol under acid catalysis (e.g., H₂SO₄) . Optimization requires precise control of reaction stoichiometry (e.g., 1:1.2 molar ratio of intermediates) and temperature (e.g., 60–80°C for esterification). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75%) and purity (>95%) .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ to verify substituents (e.g., fluorophenoxy at δ 6.8–7.2 ppm, butyl ester at δ 0.9–1.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS (expected [M+H]⁺ at m/z 358.1) to confirm molecular weight .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity analysis .
Q. How does the herbicidal activity of Cyhalofop-butyl vary with plant growth stages?
- Methodological Answer : Efficacy is assessed using dose-response assays on target weeds (e.g., Eleusine indica). Apply Cyhalofop-butyl (50–200 g a.i./ha) at 2–3 leaf vs. 5–6 leaf stages. Quantify mortality and biomass reduction. Activity decreases at later stages due to enhanced metabolic detoxification (e.g., cytochrome P450-mediated degradation) .
Advanced Research Questions
Q. What molecular mechanisms underlie resistance to Cyhalofop-butyl in grass weeds?
- Methodological Answer : Resistance arises from:
- ACCase Gene Mutations : Sequencing ACCase isoforms (e.g., Ile-1781-Leu mutation in Eleusine indica) reduces herbicide binding .
- Enhanced Metabolic Detoxification : Use in vitro assays with microsomal fractions (NADPH-dependent) to quantify degradation rates. LC-MS/MS identifies metabolites like cyano-hydroxy derivatives .
- Cross-Resistance Screening : Test resistant biotypes against other APP herbicides (e.g., quizalofop-ethyl) to assess target-site vs. metabolic resistance .
Q. How can structure-activity relationships (SAR) guide the design of Cyhalofop-butyl analogs with improved selectivity?
- Methodological Answer :
- Substituent Modifications : Replace the 2-fluorophenoxy group with chloro or methyl groups. Synthesize analogs via Ullmann coupling or Mitsunobu reactions.
- Bioassays : Test herbicidal activity on Oryza sativa (tolerant) vs. Echinochloa crus-galli (susceptible). Optimal substituents (e.g., cyano at para-position) enhance ACCase inhibition (IC₅₀ < 1 µM) .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to ACCase isoforms .
Q. What environmental factors influence the degradation kinetics of Cyhalofop-butyl in soil?
- Methodological Answer :
- Hydrolysis Studies : Incubate Cyhalofop-butyl in buffers (pH 5–9) at 25°C. Monitor degradation via HPLC; half-life ranges from 3 days (pH 9) to 30 days (pH 5) .
- Soil Microcosm Experiments : Analyze aerobic/anaerobic degradation using ¹⁴C-labeled compound. Extract metabolites (e.g., propanoic acid derivatives) via accelerated solvent extraction (ASE) and identify via GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
